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molecular formula C12H12OS B8483669 1-Butanone,1-benzo[b]thien-5-yl-

1-Butanone,1-benzo[b]thien-5-yl-

Cat. No. B8483669
M. Wt: 204.29 g/mol
InChI Key: NKZLKBWKUFFTTE-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

A few drops of a solution of 5-bromobenzo[b]thiophene (0.93 g; prepared in a manner similar to that described in Example 21) in tetrahydrofuran (10 ml) was added under nitrogen to a mixture of magnesium turnings (0.1 g), tetrahydrofuran (2 ml) and a few small crystals of iodine, heat was applied to initiate the reaction, then the remainder of the bromobenzo[b]thiophene solution was added at reflux temperature over 10 minutes. When the addition was complete, the mixture was heated under reflux for 45 minutes, then a solution of N-methoxy-N-methylbutyramide (0.6 g) in tetrahydrofuran (10 ml) was added. The mixture was heated under reflux for 1 hour, cooled to ambient temperature, then quenched by the addition of 2M hydrochloric acid (15 ml). Ethyl acetate (25 ml) was added, the mixture was stirred at ambient temperature for 45 minutes, the organic layer was separated, then further product was isolated from the aqueous layer by extraction into ethyl acetate (20 ml). The combined ethyl acetate solutions were washed with water (2×10 ml) and saturated aqueous sodium chloride solution (10 ml), then they were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using petroleum ether (b.p. 60-80° C.) followed by a 95:5 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluants. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-5-yl)butan-1-one (0.1 g) as a yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.6 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Mg].II.BrC1SC2C=CC=CC=2C=1.CON(C)[C:27](=[O:31])[CH2:28][CH2:29][CH3:30]>O1CCCC1>[S:6]1[CH:7]=[CH:8][C:4]2[CH:3]=[C:2]([C:27](=[O:31])[CH2:28][CH2:29][CH3:30])[CH:10]=[CH:9][C:5]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(SC=C2)C=C1
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(S1)C=CC=C2
Step Five
Name
Quantity
0.6 g
Type
reactant
Smiles
CON(C(CCC)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a manner similar to
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature over 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 2M hydrochloric acid (15 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (25 ml) was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
further product was isolated from the aqueous layer by extraction into ethyl acetate (20 ml)
WASH
Type
WASH
Details
The combined ethyl acetate solutions were washed with water (2×10 ml) and saturated aqueous sodium chloride solution (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
they were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica
ADDITION
Type
ADDITION
Details
followed by a 95:5 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluants
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
S1C2=C(C=C1)C=C(C=C2)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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